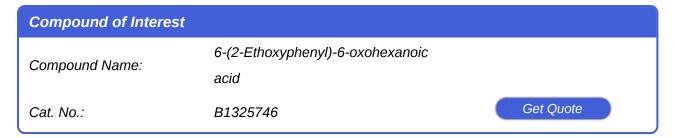


An In-depth Technical Guide to 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and potential biological activities of **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous molecules to project its characteristics. The guide includes a plausible synthetic route via Friedel-Crafts acylation, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a hypothesized mechanism of action based on the known biological activities of related aryl-oxoalkanoic acids. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound for potential therapeutic applications.

Molecular Structure and Predicted Physicochemical Properties

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is an aromatic keto acid characterized by a hexanoic acid chain attached to a 2-ethoxyphenyl ketone. The presence of both a carboxylic acid and a ketone functional group, along with the ethoxy-substituted aromatic ring, suggests its potential for diverse chemical interactions and biological activities.



General Information

Parameter	Predicted Value
IUPAC Name	6-(2-Ethoxyphenyl)-6-oxohexanoic acid
Molecular Formula	C14H18O4
Molecular Weight	250.29 g/mol
Canonical SMILES	CCOC1=CC=CCC(=O)CCCCC(=O)O
Physical State	Solid (Predicted)

Predicted Physicochemical Data

Property	Predicted Value
Melting Point (°C)	Not available
Boiling Point (°C)	Not available
Solubility	Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform); Sparingly soluble in water
рКа	~4.5 - 5.0 (Carboxylic Acid)
LogP	~2.5 - 3.5

Experimental Protocols

While no specific experimental data for **6-(2-Ethoxyphenyl)-6-oxohexanoic acid** has been published, the following protocols outline a plausible synthesis and characterization workflow based on established chemical principles and methods for analogous compounds.

Synthesis via Friedel-Crafts Acylation

A probable synthetic route for **6-(2-Ethoxyphenyl)-6-oxohexanoic acid** is the Friedel-Crafts acylation of ethoxybenzene with adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).



Materials:

- Ethoxybenzene
- · Adipoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (1 M)
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a stirred solution of ethoxybenzene (1.1 equivalents) and anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add adipoyl chloride (1.0 equivalent) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and
 1 M hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.



• Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**.



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Synthesis Workflow for **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques. The predicted spectral data is based on the analysis of structurally similar compounds.

- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl₃):
 - δ 7.8-7.9 (dd, 1H, Ar-H ortho to C=O)
 - \circ δ 7.4-7.5 (m, 1H, Ar-H)
 - \circ δ 6.9-7.0 (m, 2H, Ar-H)
 - δ 4.1 (q, 2H, -OCH₂CH₃)
 - δ 2.9 (t, 2H, -CH₂C=O)
 - δ 2.4 (t, 2H, -CH₂COOH)
 - δ 1.7-1.8 (m, 4H, -CH₂CH₂-)
 - δ 1.4 (t, 3H, -OCH₂CH₃)
 - δ 10.0-12.0 (br s, 1H, -COOH)



- 13C NMR (100 MHz, CDCl3):
 - \circ δ ~200 (C=O, ketone)
 - \circ δ ~178 (C=O, carboxylic acid)
 - δ ~158 (Ar-C ortho to ethoxy)
 - o δ~133 (Ar-C)
 - ∘ δ~130 (Ar-C)
 - ∘ δ~128 (Ar-C)
 - ∘ δ~121 (Ar-C)
 - ∘ δ~112 (Ar-C)
 - δ ~64 (-OCH₂)
 - δ ~38 (-CH₂C=O)
 - ∘ δ ~34 (-CH₂COOH)
 - δ ~24 (-CH₂-)
 - ∘ δ ~24 (-CH₂-)
 - ∘ δ~15 (-CH₃)
- 2.2.2. Infrared (IR) Spectroscopy
- IR (KBr, cm⁻¹):
 - 3300-2500 (broad, O-H stretch of carboxylic acid)
 - 2940, 2870 (C-H stretch, aliphatic)
 - 1710 (C=O stretch, carboxylic acid)



- 1680 (C=O stretch, aryl ketone)
- 1600, 1480 (C=C stretch, aromatic)
- 1240 (C-O stretch, ether)

2.2.3. Mass Spectrometry (MS)

- MS (ESI-):
 - ∘ m/z 249.1 [M-H]⁻
 - Fragments corresponding to the loss of H₂O, CO₂, and cleavage of the hexanoic acid chain.

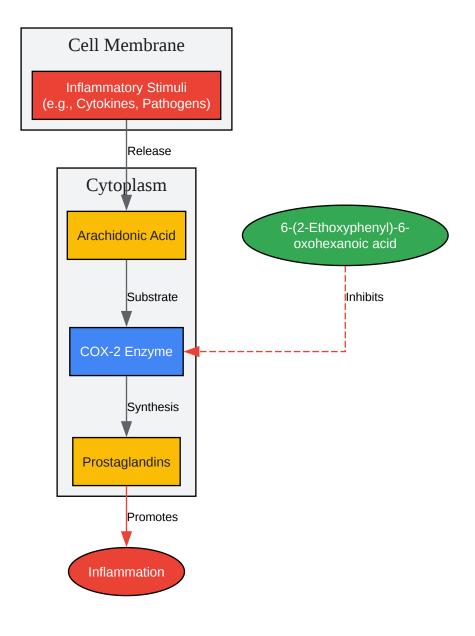
Potential Biological Activities and Signaling Pathways

The biological activities of **6-(2-Ethoxyphenyl)-6-oxohexanoic acid** have not been experimentally determined. However, based on its structural similarity to other aryl-oxo-alkanoic acids, it is plausible that this compound could exhibit anti-inflammatory or anticancer properties. For instance, some aryl keto acids are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[1][2]

Hypothesized Mechanism of Action: Anti-inflammatory Activity

A potential mechanism of action for the anti-inflammatory effects of **6-(2-Ethoxyphenyl)-6-oxohexanoic acid** could involve the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are potent inflammatory mediators.





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Hypothesized Anti-inflammatory Signaling Pathway.

Conclusion

6-(2-Ethoxyphenyl)-6-oxohexanoic acid represents a novel chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational, albeit predictive, framework for its synthesis, characterization, and potential biological activities. The proposed experimental protocols and hypothesized mechanisms of action are intended to guide future research efforts into this promising compound. Experimental validation of the data presented herein is a necessary next step to



fully elucidate the properties and therapeutic potential of **6-(2-Ethoxyphenyl)-6-oxohexanoic** acid.

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